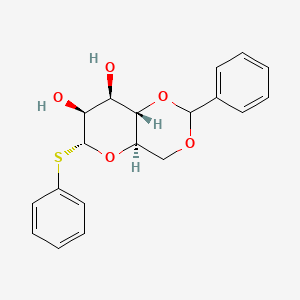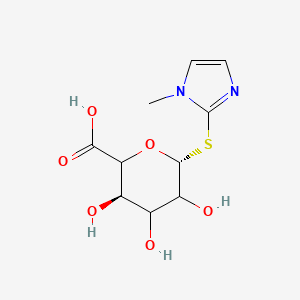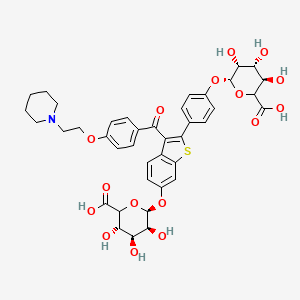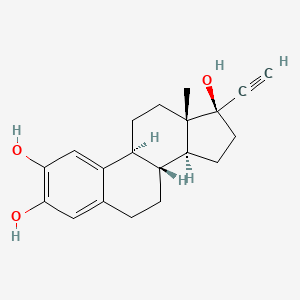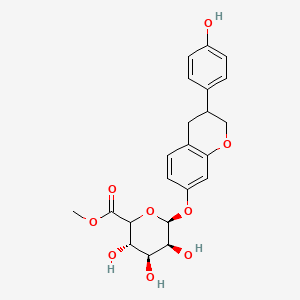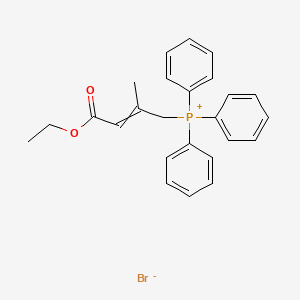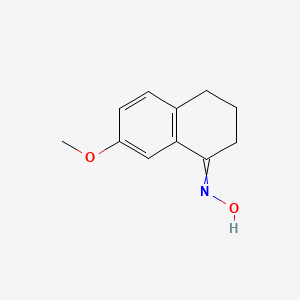
7-Methoxy-1-tetralone Oxime
Übersicht
Beschreibung
7-Methoxy-1-tetralone Oxime is a chemical compound with the molecular formula C11H13NO2 . It is an essential intermediate for the opioid analgesic drug (-)-dezocine . It has been used in the synthesis of 2,7-dimethoxy-1-tetralone, substituted derivatives of 3a,4,5,6-tetrahydrosuccinimido [3,4- b ]acenaphthen-10-one and 13 H -benzo [6-7]indolo [3,2- c ]quinolines .
Synthesis Analysis
The synthesis of 7-Methoxy-1-tetralone Oxime involves a multi-step continuous-flow strategy . The process starts from anisole and is carried out in telescoped coiled flow reactors . .Molecular Structure Analysis
The molecular structure of 7-Methoxy-1-tetralone Oxime can be represented by the IUPAC Standard InChI: InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11 (12)10 (8)7-9/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Methoxy-1-tetralone Oxime include Friedel–Crafts acylation, reduction, and treatment with MeSO3H .Physical And Chemical Properties Analysis
7-Methoxy-1-tetralone Oxime is a light brown crystalline substance . It has a molecular weight of 176.2118 . It is soluble in Acetone, Chloroform, Dichloromethane, and DMSO .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Nielson (1981) studied the cyclopalladation of 1-tetralone (3,4-dihydronaphthalen-1-one) oximes, including 7-Methoxy-1-tetralone Oxime. This study revealed insights into the reaction mechanisms and properties of such compounds, suggesting their potential use in the synthesis of complex organic structures (Nielson, 1981).
Applications in Medical Research :
- Wen et al. (2020) explored the effects of 7-Methoxy-1-tetralone on hepatocellular carcinoma cells. The study found that this compound significantly suppresses cell proliferation and migration, and induces apoptosis in these cells. This suggests potential applications of 7-Methoxy-1-tetralone in cancer treatment (Wen et al., 2020).
Analytical Chemistry :
- Jian-yun (2011) established a high-performance liquid chromatography method for the determination of 7-Methoxy-1-tetralone. This technique could be essential for quality control and analytical studies in pharmaceuticals (Jian-yun, 2011).
Synthesis of Bioactive Compounds :
- Zhuang and Hartmann (1998) synthesized oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene (related to 7-Methoxy-1-tetralone Oxime) as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase, highlighting its relevance in the development of new pharmaceuticals (Zhuang & Hartmann, 1998).
Derivative Synthesis for Biological Relevance :
- Ghatak et al. (2003) synthesized hydroxy and methoxy containing tetralones, including derivatives of 7-Methoxy-1-tetralone. These compounds serve as versatile intermediates for constructing biologically significant molecules (Ghatak et al., 2003).
Potential in Organic Synthesis :
- Poon and Banerjee (2008, 2009) conducted studies on the use of methoxy tetralones, including 7-Methoxy-1-tetralone, in the synthesis of various natural products, suggesting their utility in organic synthesis and natural product research (Poon & Banerjee, 2008), (Poon & Banerjee, 2009).
Safety And Hazards
Zukünftige Richtungen
Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-tetralone Oxime . This technology presents significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions . Therefore, the future direction in the synthesis of 7-Methoxy-1-tetralone Oxime could involve further optimization and application of continuous flow technology.
Eigenschaften
IUPAC Name |
N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTUAOKEKZVEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NO)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxytetralone oxime | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



